5-Bromo-1,2,4-thiadiazole-3-carbonitrile
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Overview
Description
5-Bromo-1,2,4-thiadiazole-3-carbonitrile is a heterocyclic compound containing bromine, sulfur, nitrogen, and carbon atoms. This compound is part of the thiadiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the cyano group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF) as the solvent . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Bromo-1,2,4-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through aromatic nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various aryl or alkyl groups at the bromine position.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Scientific Research Applications
5-Bromo-1,2,4-thiadiazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine and cyano groups can enhance the compound’s binding affinity to its targets, improving its efficacy .
Comparison with Similar Compounds
5-Bromo-1,2,4-thiadiazole-3-carbonitrile can be compared with other similar compounds, such as:
5-Bromo-1,3,4-thiadiazole-2-carbonitrile: This compound has a similar structure but differs in the position of the cyano group, which can affect its reactivity and applications.
5-Bromo-2,1,3-benzothiadiazole:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds have different substituents on the thiadiazole ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2091534-69-7 |
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Molecular Formula |
C3BrN3S |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
5-bromo-1,2,4-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3BrN3S/c4-3-6-2(1-5)7-8-3 |
InChI Key |
ZSEXVMWEVWHAEU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NSC(=N1)Br |
Origin of Product |
United States |
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